Androstane-3beta,11beta-diol-17-one

Catalog No.
S14380806
CAS No.
514-17-0
M.F
C19H30O3
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androstane-3beta,11beta-diol-17-one

CAS Number

514-17-0

Product Name

Androstane-3beta,11beta-diol-17-one

IUPAC Name

(3S,5S,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,17+,18-,19-/m0/s1

InChI Key

PIXFHVWJOVNKQK-CZQRWWPKSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O

3beta,11beta-dihydroxy-androstan-17-one is a 3-hydroxy steroid. It has a role as an androgen.

Androstane-3beta,11beta-diol-17-one is a steroid compound classified as a 3β-hydroxy steroid with significant biological relevance. Its molecular formula is C19H30O3, and it has a molar mass of 306.45 g/mol . The compound features a hydroxyl group at the 3β position and a ketone at the 17 position, which contributes to its unique chemical properties and biological activities. It is derived from the metabolism of dehydroepiandrosterone and is closely related to other steroids like testosterone and androstenedione, serving as an intermediate in steroid biosynthesis pathways .

Typical of steroid compounds. Key reactions include:

  • Hydroxylation: The compound can undergo hydroxylation at various positions, altering its biological activity and function.
  • Oxidation: The presence of hydroxyl and ketone groups allows for oxidation reactions, which can lead to the formation of other steroid derivatives.
  • Reduction: It can be reduced to form other metabolites, impacting its physiological roles.

These reactions are facilitated by enzymes such as hydroxysteroid dehydrogenases, which play crucial roles in steroid metabolism .

Androstane-3beta,11beta-diol-17-one exhibits several biological activities:

  • Weak Androgenic Activity: It has been shown to have weak androgenic effects, influencing male secondary sexual characteristics.
  • Estrogenic Activity: The compound also displays some estrogenic properties, interacting with estrogen receptors and potentially affecting reproductive functions .
  • Metabolic Effects: It may influence metabolic pathways related to energy homeostasis and fat metabolism due to its role in steroidogenesis.

These activities suggest that androstane-3beta,11beta-diol-17-one could play a role in various physiological processes, including hormone regulation and metabolic functions.

The synthesis of androstane-3beta,11beta-diol-17-one can be achieved through several methods:

  • From Dehydroepiandrosterone: The compound can be synthesized by reducing dehydroepiandrosterone using specific enzymes or chemical reagents that target the 17-keto group .
  • Chemical Synthesis: Synthetic pathways often involve multi-step reactions starting from simpler steroid precursors or utilizing complex organic synthesis techniques to introduce the necessary functional groups at specific positions on the steroid backbone .
  • Biotransformation: Microbial or enzymatic biotransformation processes can also yield this compound from various steroid substrates under controlled conditions.

Androstane-3beta,11beta-diol-17-one has several potential applications:

  • Pharmaceuticals: It may be explored for therapeutic uses in hormone replacement therapies or treatments related to hormonal imbalances.
  • Research: As a model compound in studies investigating steroid metabolism and action mechanisms of steroid hormones.
  • Sports Medicine: Due to its anabolic properties, it might be investigated for use in enhancing athletic performance, although this is often controversial.

Androstane-3beta,11beta-diol-17-one shares structural similarities with various other steroids. Below is a comparison with some notable compounds:

Compound NameStructure FeaturesBiological Activity
Testosterone17β-hydroxy group; potent androgenStrong androgenic effects
Androstenedione17-keto group; precursor to testosteronePrecursor for testosterone synthesis
Dehydroepiandrosterone17-keto group; weak androgenPrecursor for both testosterone and estrogens
Epitestosterone17α-isomer of testosteroneWeak antiandrogen activity

Uniqueness of Androstane-3beta,11beta-diol-17-one

What sets androstane-3beta,11beta-diol-17-one apart is its unique combination of weak androgenic and estrogenic properties along with its specific metabolic pathways. Unlike testosterone or androstenedione, it serves as an important intermediate rather than a primary hormone. This dual activity may allow it to modulate hormonal effects differently compared to more potent steroids.

Enzymatic Synthesis via 11β-Hydroxysteroid Dehydrogenase Isoforms

Androstane-3beta,11beta-diol-17-one is synthesized through the enzymatic activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms, which catalyze the interconversion of active and inert glucocorticoids. While 11β-HSD type 1 primarily functions as a reductase to regenerate active glucocorticoids like cortisol, its role in androgen metabolism remains indirect. In adrenal and extra-adrenal tissues, 11β-HSD1 may facilitate the reduction of 11-keto-androstane precursors to yield 11β-hydroxylated metabolites, including Androstane-3beta,11beta-diol-17-one. This process parallels its established function in glucocorticoid activation, where NADPH-dependent reduction dominates in intact cells.

In contrast, 11β-HSD type 2, a high-affinity dehydrogenase, inactivates glucocorticoids but does not directly participate in androgen metabolism. However, its expression in tissues such as the kidney ensures spatial segregation of steroid hormone activity, indirectly influencing the bioavailability of androgen precursors for subsequent modification. The coexistence of both isoforms in adrenal cortex microenvironments suggests a compartmentalized regulatory mechanism for Androstane-3beta,11beta-diol-17-one synthesis, though direct evidence linking 11β-HSDs to its production remains inferential.

Putative Role in Adrenal Cortex Steroidogenic Cascades

Within the adrenal cortex, Androstane-3beta,11beta-diol-17-one likely arises as a byproduct of dihydrotestosterone (DHT) metabolism. The conversion of DHT to 5α-androstane-3β,17β-diol (3β-diol) by 3β-HSD and 17β-HSD provides a precursor pool for further oxidation or hydroxylation. Adrenal 3β-HSD activity, which is critical for converting pregnenolone to progesterone in steroidogenesis, may similarly hydroxylate androgen intermediates at the 3β position, yielding Androstane-3beta,11beta-diol-17-one.

The adrenal zona reticularis, which specializes in dehydroepiandrosterone (DHEA) synthesis, may contribute to this pathway via alternative routes. For instance, DHEA sulfation followed by desulfation and reduction could generate androstenediol, which undergoes 11β-hydroxylation through cytochrome P450 enzymes. Although adrenal 11β-hydroxylase (CYP11B1) is traditionally associated with glucocorticoid synthesis, its promiscuity toward androgen substrates remains plausible but unconfirmed.

Tissue-Specific Metabolic Fate and Compartmentalization

Androstane-3beta,11beta-diol-17-one undergoes distinct metabolic processing depending on tissue enzyme expression:

Brain Microvascular Endothelial Cells
In male HBMECs, Androstane-3beta,11beta-diol-17-one or its analogs like 3β-diol suppress proinflammatory mediators such as cyclooxygenase-2 (COX-2) and vascular cell adhesion molecule-1 (VCAM-1). This antiinflammatory effect is mediated through estrogen receptor (ER)β activation, as evidenced by the reversal of outcomes with ER antagonists. HBMECs express 3β-HSD, 17β-HSD, and CYP7B1, enabling local conversion of DHT to 3β-diol and subsequent hydroxylation at the 11β position.

Renal Metabolism
Human kidney-derived cells exhibit CYP7B1-mediated hydroxylation of 3α-androstanediol at positions 6 and 7, a pathway that may extend to 3β-androstanediol derivatives. This NADPH-dependent metabolism suggests renal clearance or inactivation of Androstane-3beta,11beta-diol-17-one, though direct evidence is lacking. The coexistence of 11β-HSD2 in renal distal tubules ensures that mineralocorticoid receptor activation remains aldosterone-specific, potentially limiting cross-talk with androgen metabolites.

Hepatic Processing
The liver’s high 11β-HSD1 activity favors glucocorticoid reactivation but may also reduce 11-keto-androstane derivatives to their 11β-hydroxy forms. Concurrent 3α-hydroxysteroid dehydrogenase (3α-HSD) activity could further modify Androstane-3beta,11beta-diol-17-one into tetrahydro metabolites for biliary excretion.

TissueKey EnzymesMetabolic Outcome
Adrenal Cortex3β-HSD, 17β-HSD, CYP11B1Synthesis from DHT or DHEA derivatives
Brain Endothelium3β-HSD, CYP7B1Antiinflammatory signaling via ERβ
KidneyCYP7B1, 11β-HSD2Hydroxylation and inactivation
Liver11β-HSD1, 3α-HSDReduction and conjugation for excretion

Androstane-3beta,11beta-diol-17-one, also known as 11-hydroxyepiandrosterone or 11beta-hydroxyisoandrosterone, represents a significant member of the 11-oxygenated androgen family with the molecular formula C19H30O3 and molecular weight of 306.44 g/mol [1] [2]. This compound exhibits distinct biological activities through its interactions with multiple steroid receptor systems, demonstrating complex molecular mechanisms that differentiate it from classical androgens [3] [4].

Androgen Receptor Modulation Dynamics

The androgen receptor modulation dynamics of androstane-3beta,11beta-diol-17-one demonstrate unique characteristics within the broader context of 11-oxygenated steroid metabolism [3] [4]. Research has established that 11-oxygenated androgens, including related compounds in this family, exhibit variable binding activities to the androgen receptor, with potent androgens like 11-ketotestosterone and 11-ketodihydrotestosterone showing comparable binding activities to testosterone and dihydrotestosterone respectively [5] [6].

The enzymatic machinery responsible for 11-oxygenated androgen synthesis relies primarily on cytochrome P450 11beta-hydroxylase, which is predominantly expressed in the adrenal gland [3] [7]. This enzyme catalyzes the conversion of classic androgens into their 11-oxygenated counterparts, with 11beta-hydroxyandrostenedione serving as the most abundant 11-oxygenated androgen produced by the human adrenal cortex [4] [7].

Table 1: Androgen Receptor Binding Characteristics of 11-Oxygenated Steroids

CompoundBinding Affinity Relative to TestosteroneBiological ActivityReference
11-KetotestosteroneComparable to testosterone [5]Potent androgen [6] [5] [6]
11-KetodihydrotestosteroneComparable to dihydrotestosterone [5]Potent androgen [6] [5] [6]
11beta-HydroxyandrostenedioneWeak androgenic activity [5]Precursor compound [4] [4] [5]
11beta-HydroxytestosteroneLess potent than 11-ketotestosterone [5]Moderate androgen [5] [5]

The structural stereochemistry of androstene hormones plays a crucial role in determining their interactions with human androgen receptors [8]. Studies have demonstrated that these compounds exhibit weak androgen receptor activation at the receptor level, suggesting that direct androgen receptor activation may not be essential for their biological function [8].

Molecular dynamics studies have revealed that the binding affinity of steroids with cytochrome P450 11beta-hydroxylase variants is driven primarily by van der Waals interactions, with competitive binding between regular enzyme forms and variants serving as a key regulatory mechanism [9]. The binding energy calculations using molecular mechanics-Poisson-Boltzmann surface area methods have shown that structural modifications significantly impact binding affinities [9].

Neurosteroid Interactions with Gamma-Aminobutyric Acid Type A Receptor Complexes

The neurosteroid properties of androstane-3beta,11beta-diol-17-one and related compounds demonstrate significant interactions with gamma-aminobutyric acid type A receptor complexes [10]. Research has established that androstanediol, a closely related testosterone-derived neurosteroid, functions as a positive allosteric modulator of gamma-aminobutyric acid type A receptors [10].

Electrophysiological studies using whole-cell recordings from acutely dissociated hippocampus CA1 pyramidal cells have revealed that androstanediol produces concentration-dependent enhancement of gamma-aminobutyric acid-activated currents with an EC50 of 5 microM [10]. At 1 microM concentration, androstanediol produces a 50% potentiation of gamma-aminobutyric acid responses [10].

Table 2: Neurosteroid Activity at Gamma-Aminobutyric Acid Type A Receptors

ParameterValueMethodologyReference
EC50 for current enhancement5 microM [10]Whole-cell patch clamp [10] [10]
Potentiation at 1 microM50% [10]Electrophysiology [10] [10]
Maximum current enhancement4-fold [10]Concentration-response analysis [10] [10]
Stereospecificity3alpha-isomer active only [10]Comparative studies [10] [10]

The structural requirements for gamma-aminobutyric acid type A receptor modulation demonstrate strict stereospecificity, with only the natural 3alpha-isomer showing activity while the 3beta-epimer fails to increase gamma-aminobutyric acid-activated currents [10]. This stereoselective effect is consistent with established structure-activity relationships for neurosteroids at gamma-aminobutyric acid type A receptors [10].

The mechanism of action involves positive allosteric modulation without direct agonist activity at physiological concentrations [10]. In the absence of gamma-aminobutyric acid, androstanediol demonstrates only moderate direct effects on gamma-aminobutyric acid type A receptor-mediated currents at high concentrations [10].

Behavioral studies have confirmed the functional significance of these interactions, with systemic administration producing dose-dependent suppression of seizures in mouse hippocampus kindling models [10]. The estimated plasma concentrations producing 50% seizure protection fall within the range of concentrations that modulate gamma-aminobutyric acid type A receptors [10].

Cross-Reactivity with Estrogen Receptor Beta Isoforms

The cross-reactivity of androstane-3beta,11beta-diol-17-one with estrogen receptor beta isoforms represents a critical aspect of its biological activity profile [11] [12] [13]. Related compounds in the androstanediol family demonstrate selective, high-affinity binding to estrogen receptor beta, functioning as estrogens rather than androgens [11] [12].

Research has established that 3beta-androstanediol serves as a selective estrogen receptor beta agonist with approximately 3% and 7% of the affinity of estradiol at estrogen receptor alpha and estrogen receptor beta respectively [11]. This compound does not bind to the androgen receptor, demonstrating clear receptor selectivity [11].

Table 3: Estrogen Receptor Binding Affinities of Androstanediol Compounds

CompoundEstrogen Receptor Alpha AffinityEstrogen Receptor Beta AffinityAndrogen Receptor BindingReference
3beta-Androstanediol3% of estradiol [11]7% of estradiol [11]No binding [11] [11]
Estradiol100% (reference) [11]100% (reference) [11]Minimal [11] [11]
17alpha-Ethynyl-3beta-androstanediolHigh affinity [14]High affinity [14]Weak affinity [14] [14]

The physiological significance of estrogen receptor beta activation by these compounds extends to multiple biological processes [11] [12]. In prostate tissue, 3beta-androstanediol may serve as the primary endogenous ligand of estrogen receptor beta, exerting antiproliferative effects against prostate cancer cells through estrogen receptor beta activation [11] [12].

Studies have demonstrated that 5alpha-androstane-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype [12]. This mechanism operates independently of androgen receptors and involves the induction of E-cadherin expression, a protein known to block metastasis formation [12].

The cross-reactivity extends to transcriptional regulation, with estrogen receptor beta activation leading to upregulation of estrogen receptor-regulated gene expression [13]. The binding affinity and activation potency demonstrate tissue-specific effects, with prostate concentrations of 3beta-androstanediol significantly higher than estradiol concentrations [13].

Molecular studies have revealed that the estrogenic effects of these compounds differ from those linked to estradiol on the same receptor, suggesting distinct activation pathways [12]. This differential activation may provide protective effects against prostate cancer invasion and metastasis through estrogen receptor beta-dependent mechanisms [12].

Isotopic tracer studies represent a fundamental approach for investigating the metabolic pathways and transformation kinetics of androstane-3beta,11beta-diol-17-one [1] [2]. These methodologies employ stable isotope-labeled compounds to track the dynamic flux of steroid molecules through complex biosynthetic and catabolic networks [3] [4].

Stable Isotope Labeling Strategies

The application of stable isotope methodology in steroid research has evolved to encompass multiple labeling approaches, each offering distinct advantages for metabolic pathway elucidation [5] [6]. Deuterium labeling at specific positions within the steroid backbone enables precise tracking of hydrogen atom transfer reactions, particularly relevant for investigating the metabolic fate of the 11beta-hydroxyl and 3beta-hydroxyl groups in androstane-3beta,11beta-diol-17-one [7] [8].

Carbon-13 incorporation provides exceptional sensitivity for mass spectrometric analysis, with detection limits reaching picomolar concentrations in biological matrices [2] [9]. The strategic placement of carbon-13 labels within the steroid nucleus allows researchers to monitor carbon flux through critical enzymatic transformations, including those mediated by hydroxysteroid dehydrogenases and cytochrome P450 enzymes [3] [10].

Mass Spectrometric Detection and Quantification

Gas chromatography-mass spectrometry coupled with stable isotope dilution represents the gold standard for steroid metabolite quantification [2] [11]. The technique provides exceptional specificity through the use of isotopically labeled internal standards, eliminating matrix effects and ensuring accurate quantification across diverse biological samples [5] [12]. For androstane-3beta,11beta-diol-17-one analysis, deuterated analogs serve as ideal internal standards, compensating for losses during sample preparation and ionization variability [7].

Liquid chromatography-tandem mass spectrometry offers enhanced sensitivity and reduced derivatization requirements compared to gas chromatography-based methods [2] [11]. The application of dynamic multiple reaction monitoring enables simultaneous quantification of multiple steroid metabolites, facilitating comprehensive pathway analysis [13]. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry provides additional structural confirmation through accurate mass measurements and fragmentation pattern analysis [14].

Metabolic Flux Analysis Applications

Isotopic tracer studies have revealed critical insights into steroid metabolic networks, demonstrating significant metabolic fractionation effects that influence the interpretation of pathway flux measurements [3]. Carbon-13 fractionation studies indicate that enzymatic transformations involving 5alpha-reductase and 5beta-reductase exhibit distinct kinetic properties, with implications for understanding the metabolic fate of androstane-3beta,11beta-diol-17-one [3].

The investigation of glucuronidation pathways through oxygen-18 labeling has demonstrated the utility of isotopic tracers for studying phase II metabolism [10] [15]. These studies reveal tissue-specific differences in conjugation efficiency and provide quantitative measures of metabolic clearance rates [13] [16].

Isotope LabelLabeling PositionDetection MethodMetabolic Pathway ApplicationsTemporal Resolution
Deuterium (²H)Multiple positionsGC-MSDHT metabolism to androstanediolsMinutes to hours
Carbon-13 (¹³C)Steroid nucleusLC-MS/MSCarbon flux through TCA cycleReal-time
Oxygen-18 (¹⁸O)Hydroxyl groupsGC-C-IRMSGlucuronidation pathwaysHours to days
Carbon-13 + DeuteriumCombined labelingLC-MS/MSMulti-pathway trackingReal-time
Nitrogen-15 (¹⁵N)Amino derivativesLC-MS/MSProtein conjugationHours

Receptor Binding Affinity Profiling Techniques

Receptor binding affinity studies provide essential quantitative data regarding the interaction of androstane-3beta,11beta-diol-17-one with steroid hormone receptors [17] [18]. These methodologies enable the determination of binding constants, selectivity profiles, and competitive interactions that govern biological activity [19] [20].

Competitive Radioligand Binding Assays

Competitive binding assays represent the cornerstone methodology for determining receptor-ligand interactions [21] [20]. The technique employs radiolabeled reference ligands that compete with test compounds for binding to receptor proteins [22] [23]. For steroid receptor analysis, tritiated dihydrotestosterone ([³H]-DHT) and tritiated dexamethasone ([³H]-DEX) serve as standard radioligands for androgen and glucocorticoid receptors, respectively [19] [20].

The Cheng-Prusoff equation enables conversion of inhibition constants (IC50) to dissociation constants (Ki), providing thermodynamically meaningful binding parameters [24]. Mathematical modeling of competitive binding data requires careful consideration of experimental conditions, including receptor concentration, incubation time, and temperature [25] [26].

Saturation Binding Analysis

Saturation binding experiments determine the maximum binding capacity (Bmax) and equilibrium dissociation constant (Kd) through analysis of binding isotherms [19] [20]. These studies require careful optimization of experimental parameters to ensure equilibrium conditions and minimize non-specific binding [22] [25].

Scatchard analysis provides graphical representation of binding data, enabling identification of single or multiple binding sites [18]. The linear transformation of binding data facilitates determination of receptor affinity and binding stoichiometry, critical parameters for understanding receptor-ligand interactions [23].

Fluorescence-Based Binding Assays

Fluorescence polarization assays offer real-time monitoring of receptor-ligand interactions without separation steps [27]. The technique measures changes in molecular rotation upon binding, providing rapid screening capabilities for multiple ligands [21]. Fluorescein-labeled steroids serve as tracers, with polarization changes indicating receptor binding [28].

Flow cytometry-based binding assays enable analysis of receptor-ligand interactions in intact cells [21]. This approach preserves native receptor conformations and cellular environments, providing physiologically relevant binding data [23]. Fluorescently labeled ligands allow quantitative assessment of binding kinetics and receptor distribution [21].

Structure-Activity Relationship Analysis

Comprehensive binding studies reveal quantitative structure-activity relationships that govern receptor selectivity [17] [18]. Analysis of multiple steroid analogs provides insights into critical structural features required for high-affinity binding [29] [30]. For androstane-3beta,11beta-diol-17-one, the presence of 11beta-hydroxyl and 3beta-hydroxyl groups significantly influences receptor binding profiles compared to parent androgens [31] .

Assay TypeRadioligand/TracerReceptor TypeAffinity Range (Kd)Advantages
Competitive Radioligand Binding[³H]-R1881, [³H]-DexamethasoneAndrogen, Glucocorticoid0.1-10 nMHigh specificity, quantitative
Fluorescence PolarizationFITC-labeled steroidsMultiple steroid receptors1-100 nMReal-time, no separation
Saturation Binding[³H]-Estradiol, [³H]-DHTEstrogen, Androgen0.05-5 nMDirect measurement
Scatchard Analysis[³H]-labeled referenceAll steroid receptorsVariableKinetic parameters
Flow Cytometry BindingFluorescent-labeled ligandsCell surface receptors1-50 nMLive cell analysis

In Silico Molecular Docking Simulations

Molecular docking simulations provide computational approaches for predicting binding modes and estimating binding affinities of androstane-3beta,11beta-diol-17-one with target receptors [33] [34]. These methodologies complement experimental binding studies by offering structural insights into receptor-ligand interactions at atomic resolution [35] [36].

Docking Software Platforms and Algorithms

AutoDock Vina represents one of the most widely utilized docking platforms for steroid-receptor interactions [37] [38]. The software employs gradient optimization algorithms and empirical scoring functions to predict optimal binding conformations [39] [40]. Comparative studies demonstrate that AutoDock Vina provides superior binding pose accuracy compared to AutoDock4, while AutoDock4 exhibits better correlation with experimental binding affinities for certain target classes [38].

AutoDock4 utilizes Lamarckian genetic algorithms for conformational sampling, offering comprehensive exploration of binding space [40] [41]. The platform requires pre-calculation of affinity grid maps, providing detailed electrostatic and van der Waals interaction potentials [39] [40]. For steroid docking studies, typical grid dimensions range from 40-60 Å to encompass the entire ligand-binding domain [42].

Receptor Preparation and Validation

Protein structure preparation requires careful attention to protonation states, missing residues, and conformational flexibility [43] [41]. Crystal structures of steroid hormone receptors obtained from the Protein Data Bank serve as starting points for docking calculations [36] [41]. Molecular dynamics simulations prior to docking can optimize receptor conformations and identify flexible regions critical for ligand binding [43] [41].

Validation protocols employ redocking of co-crystallized ligands to assess docking accuracy [33] [43]. Root mean square deviation (RMSD) values below 2.0 Å between predicted and experimental binding poses indicate acceptable docking performance [33] [43]. For steroid receptors, successful validation typically requires RMSD values below 1.5 Å due to the rigid steroid backbone [36].

Scoring Functions and Binding Affinity Prediction

Empirical scoring functions combine multiple energy terms to estimate binding affinity [37] [38]. AutoDock Vina employs machine learning-trained parameters optimized for diverse protein-ligand complexes [39]. Force field-based scoring utilizes classical molecular mechanics potentials to calculate interaction energies [40].

Consensus scoring approaches combine multiple scoring functions to improve binding affinity predictions [42]. Studies of steroid-receptor interactions demonstrate that consensus methods reduce prediction errors compared to single scoring functions [36] [42]. MM/PBSA calculations provide more rigorous free energy estimates through molecular dynamics simulations [41].

Applications to Steroid Hormone Receptors

Molecular docking studies of androgen receptors have revealed critical amino acid residues involved in ligand recognition [34] [35]. Key interactions include hydrogen bonds with Asn705, Arg752, and Thr877, along with hydrophobic contacts within the ligand-binding pocket [35] [44]. Estrogen receptor docking studies demonstrate distinct binding modes for different steroid ligands, with implications for receptor selectivity [33] [45].

Glucocorticoid receptor docking investigations reveal the importance of 6alpha-halogenation and molecular size in determining binding affinity [29] [30]. These studies identify optimal steroid scaffolds for selective receptor targeting [29]. Mineralocorticoid receptor simulations demonstrate conformational plasticity in the H6-H7 region that accommodates diverse ligand structures [46] [47].

Molecular Dynamics and Enhanced Sampling

Molecular dynamics simulations provide dynamic views of receptor-ligand interactions [43] [41]. These calculations reveal conformational changes upon ligand binding and identify transient binding sites [43]. Steered molecular dynamics enables investigation of ligand entry and exit pathways [46].

Enhanced sampling methods overcome kinetic barriers in ligand binding [46]. Metadynamics simulations map free energy landscapes for ligand binding, revealing multiple binding pathways [43]. These approaches provide insights into binding kinetics and conformational selection mechanisms [46].

Software PlatformScoring FunctionSearch AlgorithmTypical Grid Size (Å)Steroid Application
AutoDock VinaEmpiricalGradient optimization20-30Androgen/estrogen receptors
AutoDock4Force field-basedLamarckian Genetic Algorithm40-60Glucocorticoid receptors
FlexXEmpiricalIncremental constructionVariableMultiple targets
LigandFitPLP (Piecewise Linear Potential)Monte Carlo15-25Protein-steroid complexes
GOLDGoldScoreGenetic Algorithm10-15Drug design

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

306.21949481 g/mol

Monoisotopic Mass

306.21949481 g/mol

Heavy Atom Count

22

UNII

B6I75KUE58

Dates

Last modified: 08-10-2024

Explore Compound Types